Furaneol - 192466-95-8

Furaneol

Catalog Number: EVT-1182406
CAS Number: 192466-95-8
Molecular Formula: C6H8O3
Molecular Weight: 128.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Furaneol, also known as HDMF or pineapple ketone, belongs to the class of organic compounds known as furanones. Furanones are compounds containing a furan ring bearing a ketone group. Furaneol exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, furaneol is primarily located in the cytoplasm. Furaneol exists in all eukaryotes, ranging from yeast to humans. Furaneol is a sweet, almond, and candy tasting compound that can be found in a number of food items such as pineapple, fruits, cereals and cereal products, and pulses. This makes furaneol a potential biomarker for the consumption of these food products.
4-hydroxy-2,5-dimethylfuran-3-one is a member of the class of furans that is 2,5-dimethylfuran carrying additional oxo and hydroxy groups at positions 3 and 4 respectively. It has been found particularly in strawberries and other such fruits. It has a role as a flavouring agent, a fragrance and a plant metabolite. It is a member of furans, an enol and a cyclic ketone. It is a conjugate acid of a 4-hydroxy-2,5-dimethylfuran-3-olate.
Source and Classification

Furaneol is classified as a furanone, a subclass of lactones derived from furan. It is produced through various biochemical pathways in plants, particularly during the ripening process of fruits. In strawberries, for example, furaneol accumulates significantly as the fruit matures, with concentrations reaching up to 37 micrograms per gram . It is also present in other fruits such as pineapple and buckwheat .

The compound is notable for its dual nature; while it can be malodorous at high concentrations, it exhibits pleasant fruity notes at lower levels. Its classification under the International Union of Pure and Applied Chemistry system identifies it by its systematic name and molecular formula (C₇H₈O₃) .

Synthesis Analysis

Furaneol can be synthesized through several methods, primarily involving the Maillard reaction and enzymatic processes. The Maillard reaction occurs between reducing sugars and amino acids when heat is applied, leading to the formation of various flavor compounds including furaneol. Specific pathways include:

  1. Dehydration of Sugars: Glucose can dehydrate to form intermediates that eventually lead to furaneol.
  2. Biosynthesis from D-Fructose: D-fructose-6-phosphate has been identified as a precursor for furaneol production in strawberries. When present in culture media, it can significantly increase furaneol levels .
  3. Chemical Hydrolysis: During fermentation processes in winemaking (e.g., Msalais wines), furaneol is released from glucosides through enzymatic and thermal hydrolysis .

The synthesis process can also be optimized through controlled conditions such as temperature (typically between 10°C to 50°C) and pH levels to enhance yield .

Molecular Structure Analysis

Furaneol's molecular structure consists of a furan ring with two methyl groups and a hydroxyl group attached. The structural formula can be represented as follows:

C7H8O3\text{C}_7\text{H}_8\text{O}_3

Key Features:

  • Molecular Weight: Approximately 140.14 g/mol
  • Melting Point: 78°C to 79°C .
  • Stereochemistry: Furaneol has two enantiomers: (R)-(+)-furaneol and (S)-(-)-furaneol. The (R)-form is primarily responsible for its characteristic odor .
Chemical Reactions Analysis

Furaneol participates in various chemical reactions that contribute to its flavor profile:

  1. Maillard Reaction: This complex series of reactions between amino acids and reducing sugars leads to the formation of furaneol among other flavor compounds.
  2. Hydrolysis Reactions: Furaneol can be hydrolyzed from its glucoside forms during fermentation or storage processes.
  3. Thermal Decomposition: At elevated temperatures (around 150°C), furaneol can undergo pyrolysis to form reduced forms .

These reactions are essential for understanding how furaneol contributes to the aroma profiles of different foods.

Mechanism of Action

The mechanism by which furaneol exerts its aromatic properties involves several biochemical pathways:

  • Biosynthesis Pathways: The transformation of D-fructose into furaneol involves enzymatic steps where fructose-6-phosphate acts as a precursor.
  • Flavor Release Mechanism: During food processing or ripening, bound forms of furaneol are released through hydrolysis or enzymatic activity, enhancing flavor profiles in fruits and fermented products .

These mechanisms highlight how environmental conditions and biochemical interactions influence the presence and concentration of furaneol.

Physical and Chemical Properties Analysis

Furaneol possesses distinct physical and chemical properties that make it valuable in flavoring:

  • Appearance: White or colorless solid
  • Solubility: Soluble in water and organic solvents
  • Odor Threshold: Low odor threshold at approximately 10 parts per billion, making it highly potent even at low concentrations .
  • Stability: Generally stable under normal conditions but can degrade under extreme heat or acidic environments.

These properties are critical for its application in food science and fragrance formulation.

Applications

Furaneol's applications span several fields:

  1. Flavoring Agent: Used extensively in the food industry to impart fruity flavors in products ranging from candies to beverages.
  2. Fragrance Component: Incorporated into perfumes to provide sweet notes reminiscent of strawberries.
  3. Indicator of Ripeness: In agricultural science, furaneol levels serve as indicators for fruit ripeness and quality control during harvesting and processing .

Properties

CAS Number

192466-95-8

Product Name

Furaneol

IUPAC Name

4-hydroxy-2,5-dimethylfuran-3-one

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3

InChI Key

INAXVXBDKKUCGI-UHFFFAOYSA-N

SMILES

CC1C(=O)C(=C(O1)C)O

Solubility

In water, 0.315 g/mL at 25 °C
Soluble in oil and ethanol
Soluble in oil; Insoluble in water
Soluble (in ethanol)

Synonyms

2,5-dimethyl-4-hydroxy-3(2H)-furanone
4-HDMF
4-hydroxy-2,5-dimethyl-3(2H)-furanone
alletone
furaneol
furaneol, (R)-isomer
furaneol, (S)-isome

Canonical SMILES

CC1C(=O)C(=C(O1)C)O

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